![molecular formula C18H15N5O2 B4752340 N-1H-indol-5-yl-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B4752340.png)
N-1H-indol-5-yl-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
Übersicht
Beschreibung
N-1H-indol-5-yl-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide, also known as BI-78D3, is a novel small molecule inhibitor that has shown potential in various scientific research applications.
Wirkmechanismus
The mechanism of action of N-1H-indol-5-yl-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide involves the inhibition of Plk1 enzyme by binding to its active site. This binding results in the disruption of the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
N-1H-indol-5-yl-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide has been shown to have significant biochemical and physiological effects. In addition to inhibiting the growth of cancer cells, it has also been found to induce autophagy, a process by which cells recycle their own components to maintain cellular homeostasis. Furthermore, it has been shown to regulate the expression of various genes involved in cell division and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-1H-indol-5-yl-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is its specificity towards Plk1 enzyme, which makes it a promising candidate for cancer therapy. However, its limitations include its poor solubility and stability, which can make it difficult to use in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on N-1H-indol-5-yl-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide. One such direction is the development of more stable and soluble analogs of N-1H-indol-5-yl-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide. Another direction is the investigation of its potential in combination therapy with other cancer drugs. Furthermore, its potential in the treatment of other diseases, such as neurodegenerative disorders, can also be explored.
Conclusion:
In conclusion, N-1H-indol-5-yl-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a novel small molecule inhibitor that has shown potential in various scientific research applications, particularly in the field of cancer research. Its mechanism of action involves the inhibition of Plk1 enzyme, leading to cell cycle arrest and apoptosis in cancer cells. While it has its advantages, such as its specificity towards Plk1 enzyme, it also has limitations, such as its poor solubility and stability. Nonetheless, its potential in combination therapy and treatment of other diseases makes it a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
N-1H-indol-5-yl-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide has been shown to have potential in various scientific research applications. One such application is in the field of cancer research, where it has been found to inhibit the growth of cancer cells by targeting the Polo-like kinase 1 (Plk1) enzyme. Plk1 is an important enzyme involved in cell division and is overexpressed in many types of cancer cells. Inhibition of Plk1 by N-1H-indol-5-yl-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide leads to cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-(1H-indol-5-yl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c24-17(20-13-5-6-15-12(11-13)7-9-19-15)8-10-23-18(25)14-3-1-2-4-16(14)21-22-23/h1-7,9,11,19H,8,10H2,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPFZUNLQZMEAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC3=CC4=C(C=C3)NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(1H-indol-5-yl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.